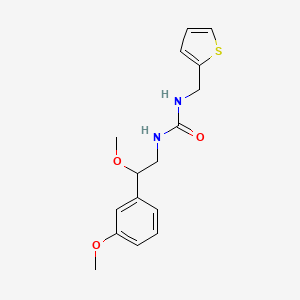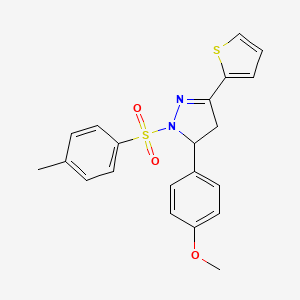![molecular formula C19H17N3O5 B2364856 6-(2,5-Dimethoxyphenyl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one CAS No. 941930-87-6](/img/structure/B2364856.png)
6-(2,5-Dimethoxyphenyl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,5-Dimethoxyphenyl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one, commonly known as DNP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DNP has been found to exhibit various biochemical and physiological effects, making it a valuable tool for studying cellular metabolism and energy production.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
6-(2,5-Dimethoxyphenyl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one belongs to a class of pyridazin-3-one derivatives. A study by Ibrahim & Behbehani (2014) demonstrated the synthesis of various pyridazin-3-one derivatives, highlighting their potential for forming fused azines and other nitrogen-containing compounds, which are significant in pharmacological research and other chemical applications (Ibrahim & Behbehani, 2014).
Molecular Modeling and Structure Analysis
Kucharska et al. (2013) conducted a study focusing on the vibrational spectra, crystal structure, and DFT quantum chemical calculations of a similar compound, 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine. This research contributes to understanding the molecular and structural properties of pyridazin-3-one derivatives (Kucharska et al., 2013).
Biological Activity and Potential Applications
Arrué et al. (2017) explored the synthesis of new compounds related to pyridazin-3-one, focusing on their spectroscopic properties and potential as pesticides. This indicates the biological activity of such compounds and their potential applications in agronomy and pharmacology (Arrué et al., 2017).
Reactivity and Compound Formation
Figueroa et al. (2006) investigated the reactivity of tetrahydropyridine derivatives with hydrazines, leading to the formation of pyridazinones. This study adds to the understanding of how pyridazin-3-one derivatives can react under certain conditions to form new compounds, which can be relevant in various fields, including materials science and pharmaceuticals (Figueroa et al., 2006).
Corrosion Inhibition
Zarrouk et al. (2012) conducted a study on the inhibitory action of pyridazines, including pyridazin-3-one derivatives, on copper corrosion. This implies potential industrial applications of these compounds in corrosion prevention (Zarrouk et al., 2012).
Propiedades
IUPAC Name |
6-(2,5-dimethoxyphenyl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-26-15-7-9-18(27-2)16(11-15)17-8-10-19(23)21(20-17)12-13-3-5-14(6-4-13)22(24)25/h3-11H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVFDHOZKZSTJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,5-Dimethoxyphenyl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2364773.png)

![5-chloro-N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B2364776.png)
![2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2364777.png)
![5-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-2-chloro-benzoic acid](/img/structure/B2364778.png)
![3-(2-methoxyethyl)-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2364780.png)
![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide](/img/structure/B2364785.png)






